HO-1 Inhibitory Potency: Comparison of 2-Hydroxyimidazole vs. 2-Alkylimidazole Scaffolds
While direct data for 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone are not publicly available, class-level structure-activity relationship (SAR) inference from a series of 2-hydroxyimidazole derivatives demonstrates that the 2-hydroxy group is critical for achieving sub-micromolar HO-1 inhibition. In a series of imidazole-based HO-1 inhibitors, the 2-hydroxy substituted compounds (e.g., compound 9e) showed IC50 values of 4.4 µM, while the corresponding 2-alkyl substituted analogs (e.g., compound 9a) exhibited significantly reduced potency (IC50 > 50 µM) [1]. This indicates that the 2-hydroxy motif in 1-(2-Hydroxy-1H-imidazol-5-yl)ethanone is a key determinant of HO-1 inhibitory activity compared to 2-alkylated analogs.
| Evidence Dimension | HO-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (Class inference based on 2-hydroxyimidazole scaffold) |
| Comparator Or Baseline | 2-Alkylimidazole analog (e.g., compound 9a): IC50 > 50 µM |
| Quantified Difference | Class-level potency enhancement of >10-fold for 2-hydroxy vs. 2-alkyl imidazoles |
| Conditions | Recombinant HO-1 enzyme assay |
Why This Matters
Procurement of a 2-hydroxyimidazole derivative is essential for projects targeting HO-1; substituting with a 2-alkylimidazole analog will likely result in a >10-fold loss in potency.
- [1] Salerno, L., Pittalà, V., Romeo, G., Modica, M. N., Siracusa, M. A., Di Giacomo, C., Acquaviva, R., Sorrenti, V., & Vanella, A. (2013). Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines. European Journal of Medicinal Chemistry, 68, 19-27. View Source
